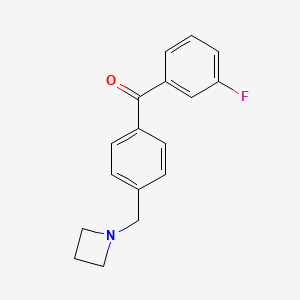

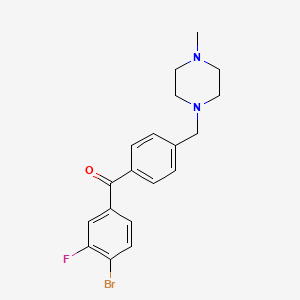

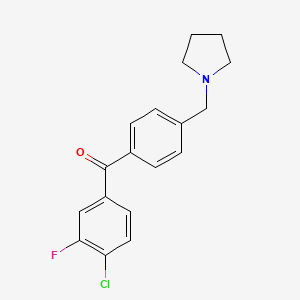

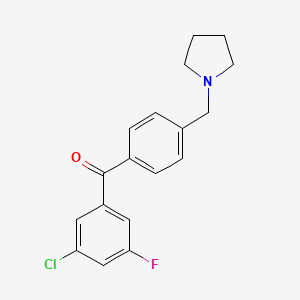

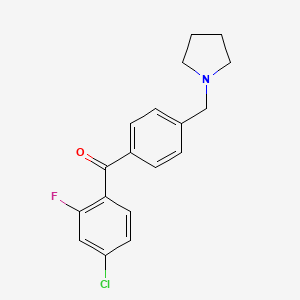

4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-3-fluoro-4-(4-methylpiperazinomethyl) benzophenone, or 4-Bromo-3-fluoro-4-MPMB, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in organic solvents. 4-Bromo-3-fluoro-4-MPMB is used in organic synthesis, catalysis, and as a reagent for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been studied extensively for its ability to promote efficient and selective reactions.

科学的研究の応用

Enzyme Activity and Binding Affinity

Halogenated biphenyls, similar in structure to 4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone, have been studied for their effects on microsomal drug-metabolizing enzymes. These compounds, including variants like 4'-bromo-2,3,4,5-tetrachlorobiphenyl, significantly increase enzyme activities like aryl hydrocarbon hydroxylase, ethoxyresorufin O-deethylase, and dimethylaminoantipyrine N-demethylase. The study also assessed their binding affinities to hepatic cytosolic receptors, revealing a potency order of I > Br > Cl > F (Bandiera et al., 1982).

Photoluminescence Properties

The photoluminescence properties of halogenated benzophenones, closely related to the compound , have been explored. For instance, the study on 1-Bromo-4-(2,2-diphenylvinyl) benzene demonstrates significant fluorescence intensity variations between solution and solid states, suggesting potential applications in material sciences and photonic devices (Liang Zuo-qi, 2015).

Chemical Reactions and Intermediates

Research has been conducted on the chemical reactions involving halogenobenzophenones, like the cleavage of halogenobenzophenones by potassamide in ammonia. This research sheds light on the pathways and intermediates formed in these reactions, which could be relevant for understanding the chemical behavior of this compound (Gibson et al., 1975).

Grignard Reagent Formation and Reactivity

In a study focusing on the formation of Grignard reagents, 1-bromo-4-fluorobenzene, a structurally similar compound, is used to investigate chemoselectivity in synthesis. This research is pertinent for understanding how different halogens in benzophenone derivatives affect their reactivity in organic synthesis (Hein et al., 2015).

特性

IUPAC Name |

(4-bromo-3-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)16-6-7-17(20)18(21)12-16/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRXFNLJFIJFHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642980 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898783-81-8 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-oxo-5-[(4-pyrrolidinomthyl)phenyl]valerate](/img/structure/B1325549.png)

![Ethyl 6-oxo-6-[(4-pyrrolidinomthyl)phenyl]hexanoate](/img/structure/B1325550.png)

![Ethyl 8-oxo-8-[(4-pyrrolidinomthyl)phenyl]octanoate](/img/structure/B1325552.png)